2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMVZWPYWOZZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Formation of the dicarboxylate groups: The dicarboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 2,8-Diazaspiro[4.5]decane Derivatives
The pharmacological and physicochemical properties of 2,8-diazaspiro[4.5]decane derivatives are highly dependent on substituent groups and their positions. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Position and Size :
- The tert-butyl group at C2 (target compound) vs. C8 (CAS 203934-60-5) alters steric hindrance and electronic effects. The C8-substituted analog has a higher molecular weight (340.42 g/mol ) and may exhibit distinct solubility profiles .
- Replacing the ethyl group with a methyl (CAS 2388515-36-2) reduces hydrophobicity but increases polarity due to the hydrochloride salt, enhancing aqueous solubility .
Hydroxymethyl substituents () add a polar moiety, facilitating hydrogen bonding with biological targets .
Salt Forms :
- The methanesulfonate salt (CAS 2177258-86-3) of a related compound increases solubility in polar solvents, critical for formulation development .
Biological Activity
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate (CAS No. 1822453-48-4) is a synthetic compound with a unique spirocyclic structure that has garnered interest in pharmacological research due to its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₂₈N₂O₄
- Molecular Weight : 312.40 g/mol
- Structure : The compound features a diazaspiro framework which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biological systems.
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit certain enzyme activities, particularly those involved in cellular signaling pathways.
- Antimicrobial Properties : There is evidence indicating that spirocyclic compounds can exhibit antimicrobial activity against various pathogens.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of PTP1B | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
-
Enzyme Inhibition Study :
- A recent study evaluated the inhibitory effects of various diazaspiro compounds on protein tyrosine phosphatase (PTP) activity. The results indicated that this compound displayed a notable reduction in PTP1B activity, suggesting its potential as a therapeutic agent for metabolic disorders associated with insulin resistance .
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | tert-Butyl alcohol | DCM | 25 | 65–75 |
| 2 | Ethyl bromide | THF | 60 | 50–60 |
| 3 | DMAP, DCC | DCM | 0–25 | 80–85 |
Basic Question: What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.4 ppm) and ethyl ester (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for CH2) groups. Protons on the spiro nitrogen show splitting due to restricted rotation (δ 3.0–3.5 ppm) .
- ¹³C NMR : Carbonyl carbons appear at δ 165–175 ppm; spiro carbons (C2 and C8) resonate at δ 55–65 ppm .
- X-ray Crystallography : Resolves spatial arrangement of the diazaspiro core and confirms stereochemistry .
Advanced Question: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are reported?
Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. Recent patents describe:
- Chiral Phosphoric Acids (CPAs) : Catalyze asymmetric cyclization via hydrogen-bonding interactions, achieving >90% enantiomeric excess (ee) .
- Palladium Complexes : Ligands like BINAP induce axial chirality during spirocycle formation .
Challenges : Competing racemization at elevated temperatures necessitates low-temperature protocols (e.g., –20°C) .
Advanced Question: How do conflicting reports about its biological activity (e.g., neuroprotective vs. cytotoxic effects) inform experimental design?
Answer:
Discrepancies arise from variations in assay conditions or target specificity. To resolve these:
- Dose-Response Studies : Establish activity thresholds (e.g., IC50 for cytotoxicity vs. EC50 for neuroprotection) .
- Target Profiling : Use kinase inhibition assays (e.g., JNK3 or p38 MAPK) to identify primary targets .
- Cell-Type Specificity : Test in neuronal (SH-SY5Y) vs. cancer (HeLa) cell lines to contextualize effects .
Example Data Conflict : A 2025 study reported neuroprotection at 10 µM but cytotoxicity at 50 µM, suggesting a narrow therapeutic window .
Basic Question: What are the stability considerations for this compound under different storage conditions?
Answer:
- Hydrolysis Sensitivity : The ethyl ester is prone to hydrolysis in aqueous media (pH < 5 or > 8). Use anhydrous solvents (e.g., acetonitrile) for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert gas (N2/Ar) .
Advanced Question: How can computational modeling (e.g., DFT, molecular docking) guide the optimization of its pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) : Predicts electron density distribution to identify reactive sites for derivatization (e.g., modifying the tert-butyl group to enhance solubility) .
- Molecular Docking : Screens against targets like GABA receptors to prioritize analogs with higher binding affinity (ΔG < –8 kcal/mol) .
Case Study : Docking studies revealed hydrogen bonding between the dicarboxylate moiety and Arg148 of the NMDA receptor, informing structural modifications .
Basic Question: What are the recommended purification methods for isolating high-purity batches?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 4:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point 120–122°C) .
Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
